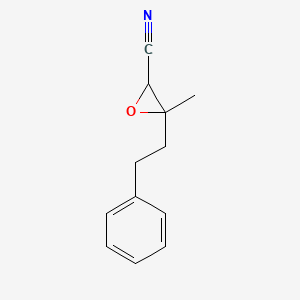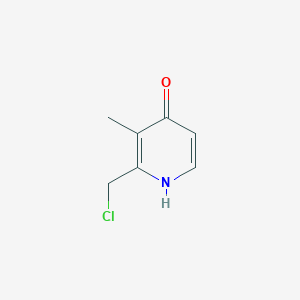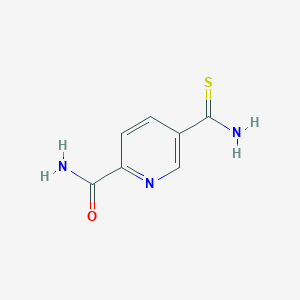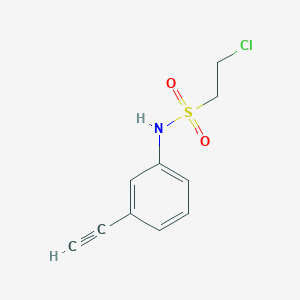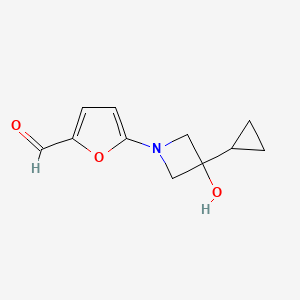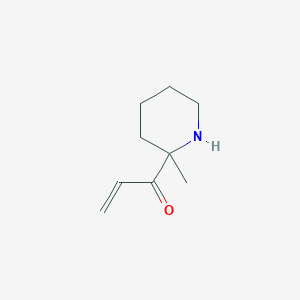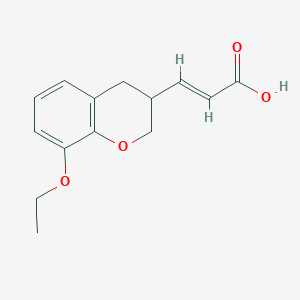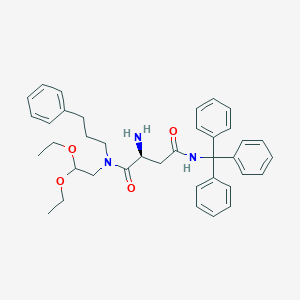
(S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a diethoxyethyl group, a phenylpropyl group, and a tritylsuccinamide moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route may include:
Formation of the succinamide backbone: This can be achieved through the reaction of succinic anhydride with an appropriate amine under reflux conditions.
Introduction of the trityl group: The trityl group can be introduced via a nucleophilic substitution reaction using trityl chloride and a base such as triethylamine.
Attachment of the diethoxyethyl group: This step may involve the reaction of an appropriate diethoxyethyl halide with the intermediate compound.
Incorporation of the phenylpropyl group: This can be achieved through a coupling reaction, such as a Suzuki-Miyaura coupling, using a phenylpropyl boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or diethoxyethyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an anticonvulsant or antineoplastic agent.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme activity. Additionally, the compound may interact with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share a similar succinamide backbone and have been studied for their anticonvulsant and anticancer properties
Phthalimide derivatives: These compounds are structurally related and have been investigated for their biological activities, including antiepileptic and antineoplastic effects.
Uniqueness
(S)-2-Amino-N1-(2,2-diethoxyethyl)-N1-(3-phenylpropyl)-N4-tritylsuccinamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C38H45N3O4 |
|---|---|
Molekulargewicht |
607.8 g/mol |
IUPAC-Name |
(2S)-2-amino-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)-N'-tritylbutanediamide |
InChI |
InChI=1S/C38H45N3O4/c1-3-44-36(45-4-2)29-41(27-17-20-30-18-9-5-10-19-30)37(43)34(39)28-35(42)40-38(31-21-11-6-12-22-31,32-23-13-7-14-24-32)33-25-15-8-16-26-33/h5-16,18-19,21-26,34,36H,3-4,17,20,27-29,39H2,1-2H3,(H,40,42)/t34-/m0/s1 |
InChI-Schlüssel |
QAOOIMUWPFSBMC-UMSFTDKQSA-N |
Isomerische SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N)OCC |
Kanonische SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


